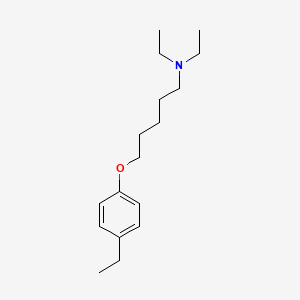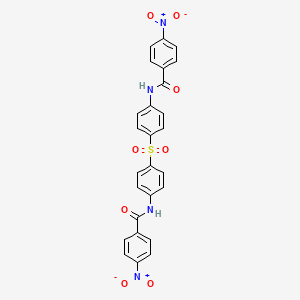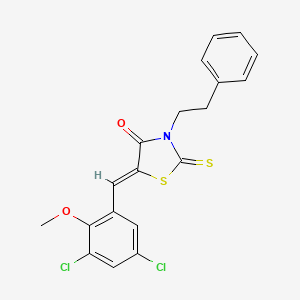
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine, also known as DPPE, is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). DPPE has been studied extensively for its potential use in treating depression and anxiety disorders.
Scientific Research Applications
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine has been extensively studied for its potential use in treating depression and anxiety disorders. It has been shown to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a critical role in regulating mood, anxiety, and stress. Several studies have demonstrated that N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine is effective in reducing symptoms of depression and anxiety in animal models.
Mechanism of Action
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine selectively inhibits the reuptake of serotonin by binding to the serotonin transporter protein. This leads to an increase in the concentration of serotonin in the synaptic cleft, which enhances serotonin neurotransmission. The increased serotonin neurotransmission is thought to be responsible for the antidepressant and anxiolytic effects of N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine.
Biochemical and Physiological Effects:
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine has been shown to have several biochemical and physiological effects. It increases the concentration of serotonin in the synaptic cleft, which enhances serotonin neurotransmission. This leads to an increase in the activity of certain brain regions that are involved in regulating mood, anxiety, and stress. N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine also increases the expression of certain genes that are involved in the regulation of mood and anxiety.
Advantages and Limitations for Lab Experiments
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal storage conditions. However, N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine has some limitations. It can be expensive to synthesize, and it may not be readily available in some research settings. Additionally, the mechanism of action of N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine. One area of research is to further elucidate the mechanism of action of N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine. This will help to better understand how N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine works and may lead to the development of more effective antidepressants and anxiolytics. Another area of research is to explore the potential use of N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine in treating other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine.
Synthesis Methods
The synthesis of N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine involves the reaction of 4-ethylphenol with diethylamine in the presence of a catalyst such as acetic anhydride. The resulting product is then treated with pentanoyl chloride to obtain N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine. This method is relatively simple and efficient, making it a popular choice for synthesizing N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine.
properties
IUPAC Name |
N,N-diethyl-5-(4-ethylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-16-10-12-17(13-11-16)19-15-9-7-8-14-18(5-2)6-3/h10-13H,4-9,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIFQSVHUHIGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-(4-ethylphenoxy)pentan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{1-[3-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207630.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5207638.png)
![1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5207640.png)
![11-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5207641.png)
![3'-(4-bromophenyl)-5'-(4-methylphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5207652.png)
![1-(4-ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5207662.png)


![3-bromo-4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207683.png)
![9-[3-(3-methoxyphenoxy)propyl]-9H-carbazole](/img/structure/B5207685.png)


![N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5207700.png)
![4-{[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5207707.png)